Acetic acid;pentadec-5-en-1-ol

Description

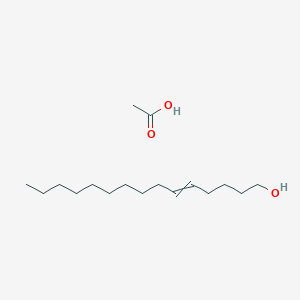

The compound "Acetic acid;pentadec-5-en-1-ol" refers to pentadec-5-en-1-yl acetate, an ester formed by the reaction of acetic acid with pentadec-5-en-1-ol. This compound features a 15-carbon unsaturated alcohol backbone (with a double bond at position 5) esterified with acetic acid. Such esters are commonly used in flavoring agents, pheromones, and industrial solvents due to their volatility and distinct aromatic profiles .

Properties

CAS No. |

62936-11-2 |

|---|---|

Molecular Formula |

C17H34O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

acetic acid;pentadec-5-en-1-ol |

InChI |

InChI=1S/C15H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h10-11,16H,2-9,12-15H2,1H3;1H3,(H,3,4) |

InChI Key |

CQLNTKFTEJQVBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=CCCCCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;pentadec-5-en-1-ol typically involves the esterification reaction between acetic acid and pentadec-5-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:

[ \text{CH}3\text{COOH} + \text{C}{15}\text{H}{29}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{15}\text{H}{29} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;pentadec-5-en-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a carboxylic acid.

Reduction: The ester bond can be reduced to form the corresponding alcohol and acetic acid.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used in substitution reactions.

Major Products Formed

Oxidation: The major product is pentadec-5-enoic acid.

Reduction: The major products are pentadec-5-en-1-ol and acetic acid.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Acetic acid;pentadec-5-en-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying lipid metabolism.

Mechanism of Action

The mechanism of action of acetic acid;pentadec-5-en-1-ol involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It can inhibit enzymes involved in lipid metabolism, affecting the synthesis and breakdown of fatty acids.

Membrane Interaction: It can interact with cell membranes, altering their fluidity and permeability.

Signal Transduction: It can modulate signal transduction pathways, affecting cellular responses to external stimuli.

Comparison with Similar Compounds

Structural and Functional Group Similarities

| Compound | Molecular Formula | Chain Length | Double Bond Position | Functional Groups |

|---|---|---|---|---|

| Pentadec-5-en-1-yl acetate | C₁₇H₃₂O₂ | 15 carbons | 5 | Ester, alkene |

| 5-Decen-1-yl acetate | C₁₂H₂₂O₂ | 10 carbons | 5 | Ester, alkene |

| E-5-Dodecenyl acetate | C₁₄H₂₆O₂ | 12 carbons | 5 | Ester, alkene |

| Z-5-Tetradecen-1-yl acetate | C₁₆H₃₀O₂ | 14 carbons | 5 | Ester, alkene (Z-isomer) |

Key Observations :

Physicochemical Properties

| Property | Pentadec-5-en-1-yl acetate | 5-Decen-1-yl acetate | E-5-Dodecenyl acetate | Z-5-Tetradecen-1-yl acetate |

|---|---|---|---|---|

| Boiling Point | ~300°C (estimated) | 230–235°C | 245–250°C | 260–265°C |

| Solubility | Insoluble in water; soluble in organic solvents | Similar to other acetates | Similar | Similar |

| Odor Profile | Mild, fruity | Citrus-like | Floral, waxy | Musky, fatty |

Notes:

- Boiling points increase with chain length due to stronger van der Waals forces.

- Solubility in water decreases as chain length increases, but all are miscible with ethanol, ether, and chloroform .

Research Findings and Data

Proteomic and Metabolic Flux Analysis (MFA)

- Acetic Acid Production: Overexpression of PQQ-ADH in A. pasteurianus increases acetic acid yield (61.42 g L⁻¹) and ethanol conversion efficiency (residual ethanol: 4.18 g L⁻¹) .

- Impact on Esters : Higher acetic acid availability enhances esterification rates in industrial processes, favoring the synthesis of compounds like pentadec-5-en-1-yl acetate .

Thermodynamic Data (Acetic Acid vs. Esters)

| Parameter | Acetic Acid | Pentadec-5-en-1-yl acetate |

|---|---|---|

| ΔfH° (gas) | -433 ± 3 kJ/mol | Not reported |

| Heat Capacity (Cp, gas) | 63.44 J/mol·K at 298 K | ~350 J/mol·K (estimated) |

Note: Esters generally have higher heat capacities than acetic acid due to larger molecular structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.